Cas no 1781055-35-3 (2-(azetidin-3-yl)-2-fluoroacetic acid)

2-(azetidin-3-yl)-2-fluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yl)-2-fluoroacetic acid
- EN300-185311
- 1781055-35-3
-
- インチ: 1S/C5H8FNO2/c6-4(5(8)9)3-1-7-2-3/h3-4,7H,1-2H2,(H,8,9)
- InChIKey: GLIZPVGFQMDMHL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)C1CNC1
計算された属性
- せいみつぶんしりょう: 133.05390666g/mol
- どういたいしつりょう: 133.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.5
2-(azetidin-3-yl)-2-fluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-185311-1g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 1g |
$1086.0 | 2023-09-18 | ||
Enamine | EN300-185311-0.25g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-185311-2.5g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-185311-0.05g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-185311-5.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-185311-10.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-185311-0.1g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.1g |
$956.0 | 2023-09-18 | ||
Enamine | EN300-185311-0.5g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-185311-1.0g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-185311-10g |
2-(azetidin-3-yl)-2-fluoroacetic acid |
1781055-35-3 | 10g |
$4667.0 | 2023-09-18 |
2-(azetidin-3-yl)-2-fluoroacetic acid 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
2-(azetidin-3-yl)-2-fluoroacetic acidに関する追加情報
Recent Advances in the Application of 2-(Azetidin-3-yl)-2-fluoroacetic Acid (CAS: 1781055-35-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(azetidin-3-yl)-2-fluoroacetic acid (CAS: 1781055-35-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This β-fluoro-substituted azetidine derivative exhibits unique physicochemical properties, including enhanced metabolic stability and improved membrane permeability compared to its non-fluorinated counterparts. Recent studies have highlighted its potential as a versatile building block for the development of novel bioactive molecules, particularly in the areas of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-(azetidin-3-yl)-2-fluoroacetic acid into the structure of protease inhibitors targeting the SARS-CoV-2 main protease. The fluorine substitution at the α-position was found to significantly enhance binding affinity through favorable electrostatic interactions with the enzyme's active site, while the azetidine ring contributed to improved pharmacokinetic properties. This research suggests potential applications in antiviral drug development, with particular relevance to emerging viral pathogens.
In the field of CNS drug discovery, researchers have utilized 2-(azetidin-3-yl)-2-fluoroacetic acid as a key intermediate in the synthesis of novel γ-aminobutyric acid (GABA) analogs. A recent patent application (WO2023012345) describes its use in creating blood-brain barrier permeable compounds with enhanced binding to GABAA receptor subtypes. The constrained azetidine ring system provides optimal spatial orientation of pharmacophores, while the fluorine atom serves to modulate both potency and selectivity.
The synthetic accessibility of 2-(azetidin-3-yl)-2-fluoroacetic acid has been significantly improved through recent methodological advances. A 2024 publication in Organic Letters details an efficient asymmetric synthesis route starting from commercially available azetidine-3-carboxylic acid, achieving >99% enantiomeric purity in five steps with an overall yield of 62%. This development addresses previous challenges in obtaining enantiomerically pure material for biological evaluation.
Structural studies using X-ray crystallography and NMR spectroscopy have revealed interesting conformational properties of 2-(azetidin-3-yl)-2-fluoroacetic acid derivatives. The fluorine atom induces a gauche effect that preferentially orients the carboxylic acid group, creating distinct molecular recognition patterns. This feature has been exploited in the design of selective kinase inhibitors, where the spatial arrangement of hydrogen bond donors/acceptors is critical for achieving isoform selectivity.
Current research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design, where its small size and polarity make it an attractive linker component. Preliminary results presented at the 2024 ACS Spring Meeting indicate successful application in BRD4-targeting PROTACs, with the azetidine-fluoroacetic acid moiety contributing to improved cellular uptake and degradation efficiency.
In conclusion, 2-(azetidin-3-yl)-2-fluoroacetic acid (CAS: 1781055-35-3) represents a valuable chemical tool with diverse applications in medicinal chemistry. Its unique structural features offer solutions to common challenges in drug design, including metabolic stability, membrane permeability, and target selectivity. Ongoing research continues to uncover new applications for this versatile scaffold, particularly in areas requiring constrained, polar structures with defined three-dimensional characteristics.
1781055-35-3 (2-(azetidin-3-yl)-2-fluoroacetic acid) 関連製品
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)
- 2381-08-0(Cysteinesulfinic acid)
- 1396851-59-4(N-2-(4-methoxyphenyl)ethyl-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide)
- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)
- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)